N-benzyl-N-ethylpiperidine-4-carboxamide
CAS No.: 429639-61-2
Cat. No.: VC3831393
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 429639-61-2 |
|---|---|
| Molecular Formula | C15H22N2O |
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | N-benzyl-N-ethylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3 |
| Standard InChI Key | YGSADUQWAHCUDV-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2 |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzyl-N-ethylpiperidine-4-carboxamide features a piperidine ring (a six-membered amine heterocycle) with a carboxamide group at the 4-position. The amide nitrogen is further substituted with benzyl (-) and ethyl (-) groups, imparting both lipophilic and stereoelectronic diversity. The hydrochloride salt form (CAS: 6308-67-4) enhances solubility in polar solvents, with a molecular weight of 282.81 g/mol .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.049 g/cm³ | |
| Boiling Point | 408.1°C at 760 mmHg | |
| Flash Point | 200.6°C | |
| Solubility (HCl salt) | Polar solvents (e.g., H₂O) |
The compound’s solid-state stability and moderate lipophilicity (, estimated) make it suitable for further derivatization in drug design .
Synthesis and Manufacturing
Process Optimization
Critical factors for scalability include:
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pH Control: Maintaining pH 7–8 during extraction to minimize side reactions .
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Solvent Selection: Dichloromethane and tetrahydrofuran are preferred for intermediate purification .
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Crystallization: Acidification (pH 1–2) induces precipitation of the hydrochloride salt.
Biological and Pharmacological Relevance
Cholinesterase Inhibition
N-Benzylpiperidine carboxamides exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range . These enzymes are therapeutic targets for Alzheimer’s disease, suggesting potential neuropharmacological applications.
Muscarinic Receptor Modulation
Derivatives of this compound demonstrate affinity for muscarinic acetylcholine receptors (M1–M5), particularly M1 and M4 subtypes () . Such activity is relevant for treating cognitive disorders and schizophrenia.
Structural Advantages in Drug Design
The -benzyl piperidine (-BP) motif contributes to:
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Cation-π Interactions: Enhanced binding to aromatic residues in target proteins .
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Stereochemical Tuning: The piperidine ring enables optimization of enantioselective potency .
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Metabolic Stability: Reduced hepatic clearance compared to simpler amines .
Applications in Medicinal Chemistry
Lead Compound Development
The compound serves as a scaffold for:
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Antipsychotics: Modulating dopamine and serotonin receptors.
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Antimicrobials: Fluoroquinolone derivatives (e.g., balofloxacin intermediates) .
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Antioxidants: Scavenging reactive oxygen species via the benzyl group .
Structure-Activity Relationship (SAR) Studies
Key modifications influencing bioactivity include:
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N-Substitution: Larger alkyl groups (e.g., ethyl) enhance blood-brain barrier permeability .
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Carboxamide Position: 4-substitution optimizes steric compatibility with enzyme active sites .
Future Directions
Therapeutic Exploration
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Alzheimer’s Disease: Preclinical evaluation of cholinesterase inhibition in vivo.
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Oncology: Screening for kinase or protease inhibitory activity.
Synthetic Innovations
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Enantioselective Synthesis: Catalytic asymmetric methods to access chiral derivatives.
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Green Chemistry: Solvent-free or microwave-assisted routes to improve sustainability.
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